![molecular formula C17H21NO4S B15095066 Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- CAS No. 927999-82-4](/img/structure/B15095066.png)
Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring, ethanamine group, and dimethoxy substituents, along with a sulfonyl group attached to a methylphenyl ring. Its molecular formula is C17H21NO4S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- typically involves multiple steps, starting with the preparation of the core benzeneethanamine structure. This is followed by the introduction of the dimethoxy groups and the sulfonyl group. Common reagents used in these reactions include dimethoxybenzene, ethanamine, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine, 3,4-dimethoxy-: This compound shares a similar core structure but lacks the sulfonyl group.
Dimethoxydopamine: This compound has similar dimethoxy substituents but a different overall structure.
Dimethylmescaline: This compound has similar methoxy groups but a different amine structure.
Uniqueness
Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group attached to the methylphenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
927999-82-4 |
|---|---|
Molekularformel |
C17H21NO4S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylethanamine |
InChI |
InChI=1S/C17H21NO4S/c1-12-4-7-14(8-5-12)23(19,20)17(11-18)13-6-9-15(21-2)16(10-13)22-3/h4-10,17H,11,18H2,1-3H3 |
InChI-Schlüssel |
DLVAPIPEYOQVCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


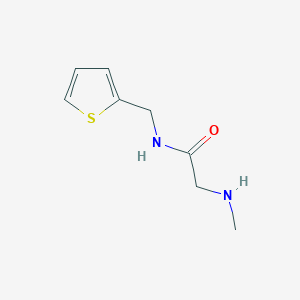
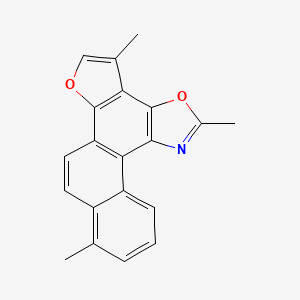
![Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15095000.png)
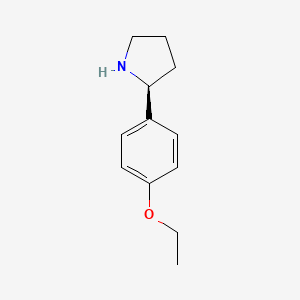

![5,6,7-Trimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15095028.png)
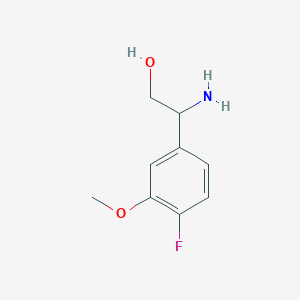
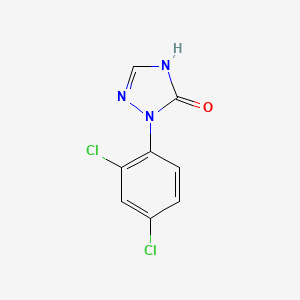
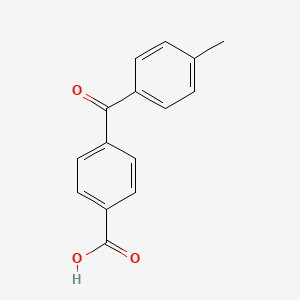
![2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine](/img/structure/B15095047.png)
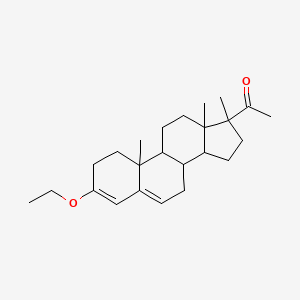
![2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide](/img/structure/B15095055.png)
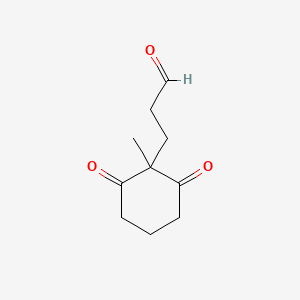
![(1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one](/img/structure/B15095074.png)
